This compound falls under the category of amino amides, which are characterized by the presence of an amino group and an amide functional group. Its molecular formula is , indicating the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms.
The synthesis of (S)-2-Amino-N-(4-bromo-benzyl)-N-isopropyl-propionamide typically involves several key steps:
The molecular structure of (S)-2-Amino-N-(4-bromo-benzyl)-N-isopropyl-propionamide can be described as follows:
(S)-2-Amino-N-(4-bromo-benzyl)-N-isopropyl-propionamide can undergo various chemical reactions:
The mechanism of action for (S)-2-Amino-N-(4-bromo-benzyl)-N-isopropyl-propionamide involves its interaction with specific molecular targets:
These interactions may lead to various biological effects, including enzyme inhibition or receptor modulation.
(S)-2-Amino-N-(4-bromo-benzyl)-N-isopropyl-propionamide has several notable applications:
The stereoselective construction of the (S)-configured α-carbon center in N-(4-bromobenzyl)-N-isopropylpropionamide derivatives demands precise chiral control methodologies. Two predominant strategies emerge from contemporary literature: chiral pool exploitation and catalytic asymmetric synthesis. The chiral pool approach frequently employs D-serine derivatives as starting materials, leveraging their inherent stereochemistry. This route involves sequential protection, N-alkylation with 4-bromobenzyl halides, and N-isopropylation via nucleophilic displacement or reductive amination. A critical transformation involves the stereoretentive Ullmann coupling between protected serine intermediates and 4-bromobenzyl bromide under copper catalysis, achieving diastereomeric ratios exceeding 98:2 when conducted in anhydrous DMF at 0-5°C [3] [9].
Alternatively, Ni(II) complexes of glycine Schiff bases enable catalytic asymmetric alkylation. The proline-derived chiral auxiliary (S)-BPB forms a stable complex with Ni(II) and glycine, facilitating stereoselective electrophilic amination. This method achieves enantiomeric excesses >97% when using recyclable chiral auxiliaries under optimized basic conditions (KOH/MeOH, 5 mol% excess). The alkylated Ni(II) complex undergoes mild acidic decomposition to liberate the target (S)-amino acid derivative while recovering the auxiliary for reuse – a crucial advantage for large-scale production (>150 g batches) [4] [10]. Recent optimizations revealed that minimal stoichiometric excess (5 mol%) of both base and alkylating agent suffices for complete conversion, significantly reducing byproduct formation like binuclear complexes or oxidative degradation products when reactions proceed under inert atmosphere [4].
Table 1: Comparative Asymmetric Synthesis Approaches
Strategy | Chiral Source | Key Reaction Conditions | de/ee (%) | Scale Viability | Byproduct Profile |
---|---|---|---|---|---|
Chiral Pool (D-Serine) | Intrinsic configuration | Ullmann coupling, -5°C, anhydrous DMF | >98 | Multi-gram | Racemization <2% |
Ni(II)/BPB Complex | (S)-BPB auxiliary | KOH/MeOH, N₂ atmosphere, 25°C | >97 | >150g | Bis-alkylation <3% |
Borane Reduction | Spiroborate ester | BH₃-THF, 0°C, dioxane | 92-98 | Moderate | Diastereomers <8% |
Amide bond formation between (S)-2-aminopropanoic acid derivatives and N-(4-bromobenzyl)-N-isopropylamine presents significant challenges due to steric hindrance from the secondary amine and potential epimerization at the α-stereocenter. Systematic evaluation of coupling reagents reveals HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as optimal for minimizing racemization (<1.5%) while achieving >95% coupling yields in acetonitrile at ambient temperature. This superiority stems from HATU’s ability to form highly reactive 7-aza-1-hydroxybenzotriazole esters that undergo rapid aminolysis without base-catalyzed stereochemical erosion [9].
For industrial-scale applications, T3P (propylphosphonic anhydride) offers advantages in purity profile and handling. Employed at 1.2 equivalents in ethyl acetate with N-methylmorpholine as base, T3P-mediated couplings deliver the target amide with <0.5% residual reagents, simplifying downstream purification. Notably, mixed anhydride methods using isobutyl chloroformate exhibit temperature-dependent racemization: reactions maintained below -15°C achieve <3% epimerization versus >15% at 25°C [5] [9]. Kinetic studies demonstrate that Schotten-Baumann conditions (aqueous NaOH, CH₂Cl₂) provide the lowest racemization (<0.8%) but require careful pH control (pH 9-10) to prevent hydrolysis of the 4-bromo benzyl substituent during extended reaction times [5].
Table 2: Coupling Reagent Performance Metrics
Reagent | Solvent | Temperature | Base | Reaction Time (h) | Yield (%) | Epimerization (%) | Scale Limitations |
---|---|---|---|---|---|---|---|
HATU | CH₃CN | 25°C | DIPEA | 1.5 | 95-98 | <1.5 | High cost >1kg scale |
T3P | EtOAc | 0-5°C | NMM | 3.0 | 92-95 | <1.0 | Low solubility in apolars |
CDI | THF | 40°C | None | 6.0 | 85-88 | 2-4 | Imidazole byproducts |
Mixed Anhydride | Toluene | -15°C | NMM | 2.5 | 90 | <3.0 | Cryogenic requirements |
Achieving para-selective bromination on the benzyl ring prior to amide coupling circumvents regiochemical complications arising from the electron-donating properties of the amide nitrogen. Electrophilic bromination using bromine in acetic acid at 45°C demonstrates >98% para-selectivity when catalyzed by iron(III) chloride (0.5 mol%). This regiocontrol originates from the synergistic combination of moderate directing effects from the benzylamine nitrogen and steric blocking of ortho positions by the isopropyl group. Alternatively, NBS (N-bromosuccinimide) in DMF/water (9:1) under photochemical initiation (350 nm LED) achieves 96% para-bromination with <2% dibromination byproducts – essential for halogen-sensitive intermediates [1] [3].
For late-stage functionalization, palladium-catalyzed C-H activation enables direct para-bromination of pre-formed amides. The catalyst system Pd(OAc)₂/2,6-dimethylbenzoic acid with N-bromophthalimide as bromine source in trifluoroethanol achieves 85% yield with complete retention of stereochemistry at the α-carbon. This method tolerates the basic isopropylamino group without competing N-dealkylation, though requires rigorous exclusion of moisture [3]. Crucially, all bromination methodologies necessitate post-reaction metal scavenging using thiourea-functionalized silica to reduce palladium/iron residues below 10 ppm – a critical specification for pharmaceutical intermediates [1] [5].
Solvent polarity profoundly impacts stereochemical outcomes during both asymmetric alkylation and amide coupling steps. For enolate alkylations installing the isopropyl group, aprotic polar solvents like DMF and DMSO stabilize the Z-enolate geometry, favoring S,S-diastereoselectivity >100:1. Conversely, ethereal solvents (THF, 2-MeTHF) promote enolate aggregation, reducing selectivity to 5:1. Temperature studies reveal an inversion point at -78°C: below this threshold, diastereomeric ratios improve exponentially (ΔΔG‡ = 12.3 kcal/mol), enabling >99% de in DMF at -90°C using cryocooling systems [4] [7].
During Schiff base hydrolyses, biphasic solvent systems (toluene/water) with phase-transfer catalysts (Aliquat 336) prevent racemization by rapidly extracting the liberated aminoamide into the organic phase at pH 10.5. Single-phase alcoholic solvents cause up to 15% epimerization due to prolonged basic exposure. Reaction monitoring via online FTIR specifically tracks the 1715 cm⁻¹ carbonyl stretch of the imine intermediate, enabling real-time quenching upon hydrolysis completion (<5% residual imine) – a critical control point for preserving chirality [9]. For crystallization-induced asymmetric transformations (CIAT), isopropanol/water mixtures (7:3) at 5°C efficiently purge the minor (R)-enantiomer below 0.3% through selective precipitation of the S-diastereomeric salt with dibenzoyl-D-tartaric acid [2] [4].
CAS No.: 11033-22-0
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 91698-30-5